6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of two sulfonic acid groups and a carbamoyl group attached to a naphthalene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid . This intermediate is then reacted with 6-sulfo-2-naphthylamine in the presence of a carbamoylating agent to form the final product. Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent for proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical and chemical processes. The carbamoyl group can form stable complexes with metal ions, facilitating catalytic reactions and enhancing the compound’s effectiveness in industrial applications .
Vergleich Mit ähnlichen Verbindungen
6-((N-(6-Sulfo-2-naphthyl)carbamoyl)amino)naphthalene-2-sulfonic acid can be compared with other naphthalenesulfonic acids, such as naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. While these compounds share similar structural features, this compound is unique due to the presence of both sulfonic acid and carbamoyl groups, which confer distinct chemical properties and reactivity. Other similar compounds include 5-aminonaphthalene-2-sulfonic acid and 6-hydroxy-2-naphthalenesulfonic acid .
Eigenschaften
CAS-Nummer |
115058-21-4 |
---|---|
Molekularformel |
C21H16N2O7S2 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
6-[(6-sulfonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O7S2/c24-21(22-17-5-1-15-11-19(31(25,26)27)7-3-13(15)9-17)23-18-6-2-16-12-20(32(28,29)30)8-4-14(16)10-18/h1-12H,(H2,22,23,24)(H,25,26,27)(H,28,29,30) |
InChI-Schlüssel |
YIGGIAXHUTUTPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1NC(=O)NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.